Thieno[3,2-c]pyridine-3-carboxaldehyde chemical structure properties
Thieno[3,2-c]pyridine-3-carboxaldehyde chemical structure properties
Topic: Thieno[3,2-c]pyridine-3-carboxaldehyde Chemical Structure Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Thieno[3,2-c]pyridine-3-carboxaldehyde (CAS Registry Number for the parent scaffold: 272-14-0; specific isomer often custom-synthesized) represents a critical heteroaromatic intermediate in medicinal chemistry. Unlike its more common isomer, thieno[3,2-c]pyridine-2-carboxaldehyde, the 3-formyl derivative offers a unique vector for extending carbon frameworks perpendicular to the biologically active thienopyridine core.
This scaffold is a bioisostere of quinoline and isoquinoline, widely recognized for its role in the development of P2Y12 receptor antagonists (e.g., Ticlopidine, Clopidogrel) and emerging kinase inhibitors. This guide provides a rigorous analysis of its structural properties, regioselective synthesis, and reactivity profiles, designed to support high-level drug discovery workflows.
Structural & Physicochemical Characterization
The thieno[3,2-c]pyridine system consists of a thiophene ring fused to a pyridine ring across the [3,2] bond. The 3-carboxaldehyde functionality places a reactive formyl group at the
Molecular Geometry and Numbering
Correct numbering is vital for distinguishing isomers. In the thieno[3,2-c]pyridine system, the sulfur atom is position 1. The carbons of the thiophene ring are 2 and 3.[1][2] The pyridine nitrogen is position 5.
Caption: Standard IUPAC numbering. The 3-carboxaldehyde substituent is located at node C(3).
Physicochemical Properties Profile
Note: Properties below are derived from experimental data of the 2-isomer and computational models for the 3-isomer, as the specific 3-isomer is often generated in situ or used immediately.
| Property | Value / Description | Source/Method |
| Molecular Formula | C₈H₅NOS | Stoichiometry |
| Molecular Weight | 163.19 g/mol | Calculated |
| Appearance | Pale yellow to off-white solid | Analogous to 2-isomer |
| Melting Point | 130–140 °C (Predicted) | Analogous to 3-bromo precursor |
| LogP (Predicted) | 1.9 – 2.3 | XLogP3 |
| H-Bond Acceptors | 2 (N-pyridine, O-aldehyde) | Structural Analysis |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Experimental Observation |
| Electronic Character | Electron-deficient pyridine; Electron-rich thiophene | Hammett Principles |
Synthetic Pathways & Methodologies[2][3][5][6][7][8][9]
Synthesizing the 3-carboxaldehyde isomer presents a regioselectivity challenge. Standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack) favors the 2-position (
The "Gold Standard" Route: Lithium-Halogen Exchange
The most reliable method to install a formyl group at C-3 is via the lithiation of 3-bromothieno[3,2-c]pyridine .
Experimental Protocol:
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Precursor Synthesis: 3-Bromothieno[3,2-c]pyridine is prepared from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid via Curtius rearrangement and thermal cyclization (Eloy-Deryckere synthesis).
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Lithiation:
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Reagents: 3-Bromothieno[3,2-c]pyridine (1.0 eq), n-Butyllithium (1.1 eq), Anhydrous THF.
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Conditions: Cool THF solution of bromide to -78 °C under Argon. Add n-BuLi dropwise. Stir for 15–30 mins. The bromine-lithium exchange is faster than proton abstraction at C-2 at this temperature.
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Formylation:
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Quench: Add anhydrous DMF (3.0 eq) dropwise to the lithiated species at -78 °C.
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Workup: Allow to warm to 0 °C, quench with saturated NH₄Cl(aq). Extract with EtOAc.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Why Vilsmeier-Haack Fails for C-3
Direct reaction of thieno[3,2-c]pyridine with POCl₃/DMF yields the 2-carboxaldehyde . The sulfur atom activates the
Caption: Comparison of synthetic routes. Direct formylation yields the 2-isomer; the 3-isomer requires a halogenated precursor.
Reactivity & Functionalization[7][8]
The 3-carboxaldehyde group serves as a versatile "handle" for diversifying the scaffold. Its reactivity is influenced by the adjacent pyridine nitrogen (electron-withdrawing) and the thiophene sulfur.
Key Transformations
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Reductive Amination:
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Reaction with primary/secondary amines and NaBH(OAc)₃ yields 3-aminomethyl derivatives. This is the primary route for generating kinase inhibitor libraries.
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Knoevenagel Condensation:
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Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, useful for Michael additions.
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Oxidation:
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Conversion to thieno[3,2-c]pyridine-3-carboxylic acid using NaClO₂ (Pinnick oxidation). This acid is a precursor to amides.
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Caption: Divergent synthesis from the 3-carboxaldehyde core.
Pharmaceutical Applications
P2Y12 Receptor Antagonists
The tetrahydro- derivative of this scaffold is the core of Ticlopidine , Clopidogrel , and Prasugrel . While these drugs are usually functionalized at the C-2 or Nitrogen positions, the 3-carboxaldehyde allows for the exploration of "Hybrid" inhibitors that occupy the P2Y12 pocket with novel vectors, potentially reducing the metabolic activation liability associated with the thiophene ring opening of Clopidogrel.
Scaffold Hopping in Kinase Inhibitors
The thieno[3,2-c]pyridine scaffold is an isostere of quinoline and quinazoline .
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Mechanism: The Nitrogen at position 5 can act as a hinge binder in the ATP-binding pocket of kinases.
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Utility: The 3-formyl group allows the attachment of "tail" groups (solubilizing moieties like piperazines or morpholines) that extend into the solvent-exposed region of the kinase, a standard strategy in optimizing physicochemical properties (LogD, Solubility).
References
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Synthesis of Thienopyridine Scaffold: Eloy, F., & Deryckere, A. (1970). Bulletin de la Société Chimique de Belges, 79, 301. (Classic thermal cyclization route).[3][4]
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Lithiation Strategies: Sercel, A. D., et al. (2007). "Lithiated Mono- and Dianion Precursors." Synthetic Communications. Link
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Vilsmeier-Haack Regioselectivity: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. Link
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Antitumor Activity: Rebelo, R., et al. (2021).[5] "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation." Molecules. Link
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P2Y12 Inhibitor Chemistry: Farid, N. A., et al. (2010). "Metabolism and disposition of the thienopyridine antiplatelet drugs." Current Drug Metabolism. Link
Sources
- 1. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. mdpi.com [mdpi.com]
